molecular formula C5H7N3O2 B139676 Methyl 1-amino-1H-pyrazole-5-carboxylate CAS No. 150017-55-3

Methyl 1-amino-1H-pyrazole-5-carboxylate

Cat. No. B139676
M. Wt: 141.13 g/mol
InChI Key: HKQBTJJNDYVNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been found to possess unique properties that make it a promising candidate for further research and development.

Mechanism Of Action

The mechanism of action of Methyl 1-amino-1H-pyrazole-5-carboxylate varies depending on its application. In the field of pharmaceuticals, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
In the field of agrochemicals, Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to inhibit the growth of weeds by disrupting their metabolic pathways.

Biochemical And Physiological Effects

Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to have minimal toxicity and is generally considered safe for use in various applications. However, further research is needed to determine its long-term effects on human health and the environment.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 1-amino-1H-pyrazole-5-carboxylate in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its unique properties that make it a promising candidate for further research and development.
The limitations of using Methyl 1-amino-1H-pyrazole-5-carboxylate in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are several future directions for the research and development of Methyl 1-amino-1H-pyrazole-5-carboxylate. These include:
1. Further studies to determine the long-term effects of this compound on human health and the environment.
2. Development of new drug delivery systems using Methyl 1-amino-1H-pyrazole-5-carboxylate.
3. Optimization of the synthesis method to reduce the cost and increase the yield of this compound.
4. Development of new applications for Methyl 1-amino-1H-pyrazole-5-carboxylate in the field of materials science.
5. Further studies to determine the potential of this compound as a plant growth regulator.
Conclusion:
Methyl 1-amino-1H-pyrazole-5-carboxylate is a promising compound that has potential applications in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the properties and potential of this compound and to develop new applications for it.

Synthesis Methods

The synthesis of Methyl 1-amino-1H-pyrazole-5-carboxylate can be achieved through several methods, including the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the reaction of the resulting product with methyl chloroformate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl chloroformate.

Scientific Research Applications

Methyl 1-amino-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, this compound has been found to possess significant antimicrobial and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In the field of agrochemicals, Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to possess herbicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of materials science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.

properties

CAS RN

150017-55-3

Product Name

Methyl 1-amino-1H-pyrazole-5-carboxylate

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

methyl 2-aminopyrazole-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3

InChI Key

HKQBTJJNDYVNMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NN1N

Canonical SMILES

COC(=O)C1=CC=NN1N

Origin of Product

United States

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